(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a thiophene ring, an imidazolidinone core, and a sulfanylidene group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-ethyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The mixture is refluxed for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its antitumor activity, particularly against certain cancer cell lines.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by generating reactive oxygen species (ROS) that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones: These compounds share a similar core structure and have been studied for their antifungal and antitumor activities.
(Z)-5-Ethylidene-1,3-thiazol-4-ones: These compounds also exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H12N2OS2 |
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Molecular Weight |
252.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS2/c1-3-13-10(14)9(12-11(13)15)6-8-5-4-7(2)16-8/h4-6H,3H2,1-2H3,(H,12,15)/b9-6- |
InChI Key |
XTKQPAZINZWJOW-TWGQIWQCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(S2)C)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(S2)C)NC1=S |
Origin of Product |
United States |
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